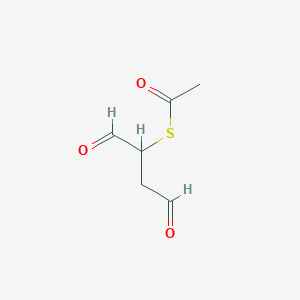
CID 13867524
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 13867524” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for CID 13867524 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow reactions, which are carefully controlled to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: CID 13867524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
CID 13867524 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has applications in industry, such as in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 13867524 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 13867524 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, stability, and biological activity compared to other similar compounds. These unique features make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C4H6Si2 |
|---|---|
Molekulargewicht |
110.26 g/mol |
InChI |
InChI=1S/C4H6Si2/c1-2-4-6-5-3-1/h1-2H,3-4H2 |
InChI-Schlüssel |
WJUQASQFHPNQEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC[Si][Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
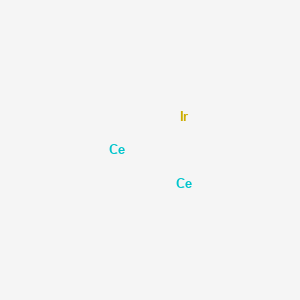
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
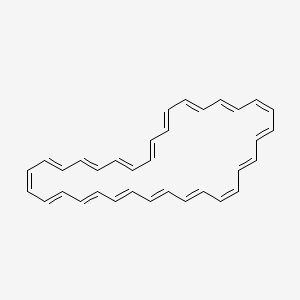
![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)

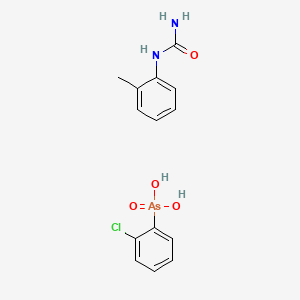
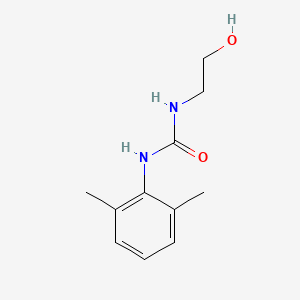
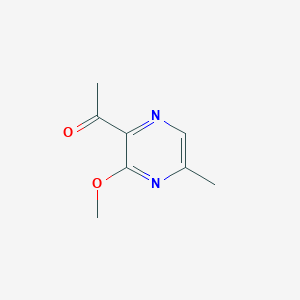
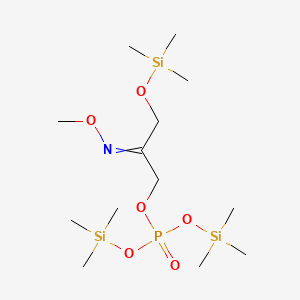
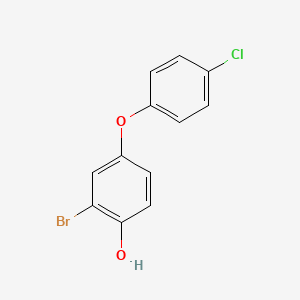
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

